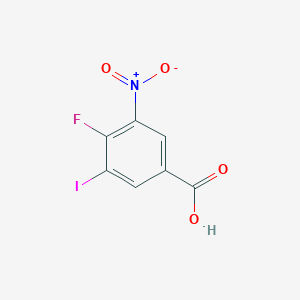

4-Fluoro-3-iodo-5-nitrobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H3FINO4 |

|---|---|

Molekulargewicht |

311.01 g/mol |

IUPAC-Name |

4-fluoro-3-iodo-5-nitrobenzoic acid |

InChI |

InChI=1S/C7H3FINO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12) |

InChI-Schlüssel |

NZZMXGDGWXYODD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)I)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-iodo-5-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 4-Fluoro-3-iodo-5-nitrobenzoic acid, a novel substituted benzoic acid derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide employs a predictive approach grounded in the well-established physicochemical data of its structural analogs and a thorough understanding of the electronic and steric effects of its constituent functional groups. Furthermore, this document serves as a practical handbook, offering detailed, field-proven experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, and pKa. Expected spectral characteristics and a plausible synthetic pathway are also discussed, providing a solid foundation for the synthesis, characterization, and further investigation of this compound.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of a fluorine atom, an iodine atom, and a nitro group on the benzoic acid scaffold suggests a molecule with unique electronic and steric properties. The interplay of the electron-withdrawing effects of the fluoro and nitro groups, combined with the steric bulk of the iodine atom, is anticipated to significantly influence its acidity, reactivity, and intermolecular interactions. Such compounds are often valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This guide aims to provide researchers with the foundational knowledge and practical methodologies required to work with this compound.

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on the known values of its structural analogs and the established electronic and steric effects of its substituents.

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Molecular Formula | C₇H₃FINO₄ | Based on the chemical structure. |

| Molecular Weight | 326.01 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to yellow solid | Nitro-substituted aromatic compounds are often colored.[2] |

| Melting Point | 160-180 °C | The melting point is influenced by crystal packing and intermolecular forces. The predicted range is an educated estimate based on the melting points of 4-fluoro-3-nitrobenzoic acid (123-126 °C)[3], 3-iodo-5-nitrobenzoic acid (166-170 °C), and the potential for increased intermolecular interactions due to the additional halogen. |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The carboxylic acid group provides some polarity, but the large, substituted aromatic ring is expected to make it insoluble in water. It is predicted to be soluble in polar organic solvents, similar to its analogs. |

| pKa | < 3.5 | The acidity of benzoic acid is significantly increased by electron-withdrawing groups.[4] The combined inductive effects of the fluoro, iodo, and nitro groups will stabilize the carboxylate anion, leading to a lower pKa than benzoic acid (pKa ≈ 4.2).[4][5] The "ortho-effect" of the iodine and nitro substituents is also expected to increase acidity.[6] |

Experimental Protocols for Physicochemical Property Determination

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound.

Methodology: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Caption: Workflow for melting point determination.

Solubility Determination

A systematic solubility testing scheme can provide valuable information about the functional groups present and the overall polarity of the molecule.

Methodology: Qualitative Solubility Testing

-

Water Solubility: Add approximately 20 mg of the compound to 1 mL of deionized water in a test tube. Shake vigorously. Observe for dissolution. Test the pH of the aqueous layer with litmus paper.

-

Aqueous Base Solubility: If insoluble in water, add ~20 mg of the compound to 1 mL of 5% NaOH solution. Shake and observe. If it dissolves, it indicates the presence of an acidic group.

-

Aqueous Bicarbonate Solubility: If soluble in 5% NaOH, repeat the test with 1 mL of 5% NaHCO₃ solution. Effervescence (CO₂ evolution) confirms a carboxylic acid.

-

Aqueous Acid Solubility: If insoluble in water and aqueous base, test for solubility in 1 mL of 5% HCl. Dissolution would indicate a basic functional group (not expected for this compound).

-

Organic Solvent Solubility: Test for solubility in various organic solvents (e.g., ethanol, methanol, acetone, DMSO, DMF) by adding ~20 mg of the compound to 1 mL of the solvent.

Caption: Decision tree for aqueous solubility testing.

pKa Determination

The pKa value quantifies the acidity of the carboxylic acid group.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water/ethanol) to ensure complete solubility.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Predicted Spectral Data

The following sections outline the expected spectral characteristics of this compound based on the known spectral data of similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two aromatic protons. Due to the substitution pattern, these protons will appear as doublets. The chemical shifts will be influenced by the electronic effects of the substituents.

-

Expected Chemical Shifts (in DMSO-d₆):

-

Aromatic Protons (2H): δ 8.0-9.0 ppm. The strong electron-withdrawing effects of the nitro and fluoro groups will deshield the aromatic protons, shifting them downfield.

-

Carboxylic Acid Proton (1H): δ 13.0-14.0 ppm. This proton is typically broad and appears at a very downfield chemical shift.[7]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Expected Chemical Shifts (in DMSO-d₆):

-

Carboxylic Carbonyl Carbon: δ 165-170 ppm.

-

Aromatic Carbons: δ 110-160 ppm. The chemical shifts will be influenced by the substituents. The carbon attached to the fluorine will show a large C-F coupling constant.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

-

C-F Stretch: A strong band around 1200-1300 cm⁻¹.

-

C-I Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

-

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Observations (Electrospray Ionization - Negative Mode):

-

[M-H]⁻ Ion: An intense peak at m/z corresponding to the deprotonated molecule (C₇H₂FINO₄⁻).

-

Fragmentation: Common fragmentation pathways for nitroaromatic carboxylic acids include the loss of CO₂ and NO₂.[8]

-

Proposed Synthetic Pathway

A plausible synthetic route to this compound could start from the commercially available 4-fluoro-3-nitrobenzoic acid.

Reaction Scheme:

4-Fluoro-3-nitrobenzoic acid → this compound

Proposed Reagents and Conditions:

-

Iodinating Agent: N-Iodosuccinimide (NIS)

-

Acid Catalyst: Trifluoromethanesulfonic acid (TfOH) or sulfuric acid (H₂SO₄)

-

Solvent: Dichloromethane or acetonitrile

Rationale:

The combination of a strong electron-donating group (in this case, the carboxylate anion in situ) and a strong electron-withdrawing group (the nitro group) on the aromatic ring directs the electrophilic iodination to the position ortho to the carboxylate and meta to the nitro group. The use of a strong acid catalyst is necessary to activate the iodinating agent.

Safety and Handling

Substituted nitrobenzoic acids should be handled with care. Based on the data for similar compounds, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination. By leveraging data from structural analogs and fundamental principles of organic chemistry, this document serves as a valuable resource for researchers and scientists interested in the synthesis, characterization, and application of this novel compound. The information presented herein is intended to facilitate further research and development in the fields of medicinal chemistry, materials science, and beyond.

References

-

University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

-

ChemBK. (2024, April 9). 4-Fluoro-3-nitrobenzoic acid. [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

-

ScholarWorks @ UTRGV. (2023, September 20). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. [Link]

-

Royal Society of Chemistry. (n.d.). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry. [Link]

-

PureSynth. (n.d.). 4-Fluoro-3-Nitrobenzoic Acid 98.0%(GC). [Link]

-

PMC. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

-

Fiveable. (2025, August 15). Nitrobenzoic Acid Definition. [Link]

-

Otto Chemie Pvt Ltd. (n.d.). 4-Fluoro-3-nitrobenzoic acid, 98%. [Link]

-

Chemistry Stack Exchange. (2015, December 7). Acidity of o-halobenzoic acids. [Link]

-

MySkinRecipes. (n.d.). 3-iodo-5-nitrobenzoic acid. [Link]

-

Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

-

Allen. (n.d.). Statement-1:Ortho iodobenzoic acid is strongest acid among all ortho halobenzoic acids. Statement-2: Iodine exerts maximum ortho effect (steric effect ) so the acid weakening resonance effect of aromatic ring is decreased.[Link]

-

askIITians. (2025, March 8). Is nitrobenzene more reactive than benzoic acid for electrophilic substitution?[Link]

-

ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [Link]

-

doc bROWN. (n.d.). infrared spectrum of benzoic acid. [Link]

-

PubChem. (n.d.). 3-Iodo-4-nitrobenzoic acid. [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,...[Link]

-

CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Manufacturers of 4-Fluoro-3-nitrobenzoic acid, 98%, CAS 453-71-4, F 4885, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. 4-Fluoro-3-nitrobenzoic acid | 453-71-4 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzoic Acid: Properties, Synthesis, and a Proposed Route to 4-Fluoro-3-iodo-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-3-nitrobenzoic acid, a key building block in synthetic organic chemistry. We will delve into its chemical and physical properties, established synthesis protocols, and its versatile applications, particularly in the development of novel pharmaceuticals. Furthermore, this guide will address the synthesis of the related compound, 4-fluoro-3-iodo-5-nitrobenzoic acid, by proposing a scientifically grounded synthetic pathway.

Core Compound Profile: 4-Fluoro-3-nitrobenzoic Acid

4-Fluoro-3-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile precursor in the synthesis of more complex molecules.[1] Its utility stems from the presence of three distinct functional groups—a carboxylic acid, a nitro group, and a fluorine atom—each offering unique reactivity.

Physicochemical Properties

| Property | Value |

| CAS Number | 453-71-4[2] |

| Molecular Formula | C₇H₄FNO₄[2] |

| Molecular Weight | 185.11 g/mol [2] |

| Appearance | White to yellow or tan crystalline powder[2] |

| Melting Point | 123-126 °C[2] |

| Solubility | Soluble in 95% ethanol (50 mg/mL), insoluble in water.[3] |

Spectroscopic Data

A representative ¹H NMR spectrum of 4-fluoro-3-nitrobenzoic acid in DMSO-d₆ shows characteristic peaks at approximately δ 7.69-7.74 (m, 1H), 8.29-8.32 (m, 1H), and 8.56 (d, J=7.2 Hz, 1H), with a broad singlet for the carboxylic acid proton around 13.75 ppm.

Synthesis of 4-Fluoro-3-nitrobenzoic Acid

The most common and efficient synthesis of 4-fluoro-3-nitrobenzoic acid involves the nitration of 4-fluorobenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Protocol: Nitration of 4-Fluorobenzoic Acid

This protocol is based on established laboratory procedures.

Materials:

-

4-Fluorobenzoic acid

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Toluene

-

Standard laboratory glassware

-

Ice bath

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid.

-

Slowly add potassium nitrate to the cooled solution in portions, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Carefully pour the reaction mixture over a large volume of crushed ice with continuous stirring.

-

Allow the resulting mixture to stand, promoting the precipitation of the product.

-

Filter the solid product and wash it thoroughly with water to remove any residual acid.

-

For final purification and drying, an azeotropic distillation with toluene can be performed to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.

Causality of Experimental Choices:

-

Ice Bath: The nitration reaction is highly exothermic. Cooling is crucial to control the reaction rate and prevent unwanted side reactions or degradation of the starting material and product.

-

Concentrated Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid (formed in situ from potassium nitrate and sulfuric acid) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Pouring over Ice: This step serves two purposes: it quenches the reaction and precipitates the solid organic product, which is insoluble in the aqueous acidic medium.

Applications in Research and Drug Development

The strategic placement of the fluoro, nitro, and carboxylic acid groups makes 4-fluoro-3-nitrobenzoic acid a valuable starting material for the synthesis of various heterocyclic compounds. The ortho-positioning of the fluorine and nitro groups is particularly advantageous for constructing benzimidazole derivatives.[1]

This compound has been utilized as a key reagent in the preparation of:

-

Novel benzimidazoles with antimycobacterial activity.[2]

-

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) that feature a benzimidazole core.

-

Precursors for the Pictet-Spengler reaction to form bis(heterocyclic) structures.

The reactivity of the functional groups allows for a range of transformations:

-

The carboxylic acid can undergo esterification or be converted to an amide.

-

The nitro group can be reduced to an amine, which then acts as a nucleophile.

-

The fluorine atom is activated towards nucleophilic aromatic substitution.

Proposed Synthesis of this compound

While this compound is not a readily cataloged compound, its synthesis can be logically proposed through the electrophilic iodination of 4-fluoro-3-nitrobenzoic acid. The directing effects of the existing substituents on the aromatic ring will govern the position of the incoming iodine atom.

The fluorine atom is an ortho-, para-director, while the nitro and carboxylic acid groups are meta-directors. The position ortho to the fluorine and meta to both the nitro and carboxylic acid groups is the most likely site for iodination.

Proposed Experimental Workflow: Iodination of 4-Fluoro-3-nitrobenzoic Acid

Caption: Proposed synthesis of this compound.

Materials:

-

4-Fluoro-3-nitrobenzoic acid

-

Iodine (I₂)

-

Iodic acid (HIO₃) or another suitable oxidizing agent

-

Concentrated sulfuric acid

-

Standard laboratory glassware

Proposed Procedure:

-

Dissolve 4-fluoro-3-nitrobenzoic acid in concentrated sulfuric acid.

-

Add iodine and a suitable oxidizing agent, such as iodic acid, to the solution. The in-situ generation of a more potent electrophilic iodine species is the goal.

-

Heat the reaction mixture gently to facilitate the iodination process. The reaction progress should be monitored by a suitable technique like TLC or LC-MS.

-

After the reaction is complete, cool the mixture and pour it over ice to precipitate the product.

-

Filter the crude product and wash it with a solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Self-Validation and Trustworthiness:

This proposed protocol is based on well-established principles of electrophilic aromatic substitution. The choice of an oxidizing agent in conjunction with iodine is a standard method for generating a strong electrophilic iodine species required for the iodination of deactivated aromatic rings. The success of this reaction would be confirmed through standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to verify the structure and purity of the final product.

Safety and Handling

4-Fluoro-3-nitrobenzoic acid is classified as an irritant and is harmful if swallowed.[2] It can cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

- Google Patents. (n.d.). Iodination of 4-fluoro-benzaldehyde.

-

Vaia. (n.d.). Starting from benzene how will you prepare m-nitrobenzoic acid? Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.

-

Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved February 17, 2026, from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 4-Fluoro-3-nitrobenzoic acid, 98%. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,... Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of halogenated benzoic acids.

-

Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved February 17, 2026, from [Link]

-

Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved February 17, 2026, from [Link]

-

PureSynth. (n.d.). 4-Fluoro-3-Nitrobenzoic Acid 98.0%(GC). Retrieved February 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-iodo-5-nitrobenzoic Acid in DMSO and Methanol

This guide provides a comprehensive analysis of the solubility characteristics of 4-Fluoro-3-iodo-5-nitrobenzoic acid, a key building block in medicinal chemistry and materials science, within two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol.[1] Moving beyond simple data points, this document elucidates the underlying physicochemical principles governing solubility and provides robust, field-tested protocols for its empirical determination.

The Strategic Importance of Solubility

In the realms of drug discovery and chemical synthesis, solubility is not merely a physical property; it is a critical determinant of a compound's utility. For a molecule like this compound, which serves as a precursor for complex molecular architectures such as benzimidazoles, understanding its behavior in solution is paramount.[1] Poor solubility can hinder reaction kinetics, complicate purification, and create significant challenges for formulation and in-vitro screening assays.[2] This guide, therefore, addresses the core need for a predictive understanding and a practical methodology for assessing the solubility of this specific, highly functionalized aromatic acid.

Physicochemical Landscape: Solute and Solvents

A predictive approach to solubility begins with a thorough examination of the molecular properties of the solute and the solvents . The principle of "like dissolves like" serves as our foundational guide, which states that substances with similar intermolecular forces are likely to be soluble in one another.[3]

The Solute: this compound

This compound is a complex molecule characterized by a rigid aromatic core and multiple functional groups that dictate its polarity and interaction potential.

-

Aromatic Ring: The benzene ring itself is nonpolar.

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens).

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group, contributing significantly to the molecule's overall dipole moment.

-

Fluoro (-F) and Iodo (-I) Substituents: These halogens are electronegative, creating polar C-F and C-I bonds that add to the molecular dipole.

The combination of these groups results in a molecule with significant overall polarity and a high capacity for engaging in various intermolecular interactions.

The Solvents: A Tale of Two Polar Molecules

Dimethyl Sulfoxide (DMSO): DMSO is a "super solvent" renowned for its ability to dissolve a vast range of polar and nonpolar compounds.[4] It is classified as a polar aprotic solvent.[2][5]

-

Polarity: It possesses a strong dipole moment centered on the sulfoxide (S=O) bond.

-

Hydrogen Bonding: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor, but DMSO lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.

-

Miscibility: It is miscible with water and a wide array of organic solvents.[2][4]

Methanol (CH₃OH): Methanol is a simple alcohol and a quintessential polar protic solvent.[6][7]

-

Polarity: Its polarity stems from the highly electronegative oxygen atom in the hydroxyl (-OH) group and the molecule's bent, asymmetrical geometry.[7][8]

-

Hydrogen Bonding: Crucially, the hydroxyl group allows methanol to act as both a hydrogen bond donor and an acceptor, enabling it to form extensive hydrogen-bonded networks.[9]

Theoretical Underpinnings of Solubility

The dissolution of this compound in DMSO and Methanol is governed by the energetic favorability of replacing solute-solute and solvent-solvent interactions with new solute-solvent interactions.

In DMSO: The high polarity of the solute, driven by its nitro and carboxylic acid groups, aligns well with the highly polar nature of DMSO. The primary intermolecular forces at play will be:

-

Dipole-Dipole Interactions: Strong attractions between the permanent dipoles of the solute and the sulfoxide group of DMSO.[10]

-

Hydrogen Bonding: The carboxylic acid's hydroxyl group will act as a strong hydrogen bond donor to the sulfoxide oxygen of DMSO (a powerful acceptor).[11]

In Methanol: The solubility in methanol is also expected to be favorable due to multiple interaction modes:

-

Dipole-Dipole Interactions: Similar to DMSO, the polar nature of both molecules will lead to these attractions.

-

Hydrogen Bonding: This is the dominant interaction. The carboxylic acid of the solute can both donate a hydrogen bond to and accept a hydrogen bond from methanol's hydroxyl group. The nitro group's oxygens can also act as hydrogen bond acceptors. This extensive network of hydrogen bonds is highly effective at solvating the solute molecules.[12][13]

The diagram below visualizes the key intermolecular forces facilitating the dissolution process.

Caption: Predicted intermolecular interactions driving solubility.

Quantitative Solubility: An Estimation Based on Analogs

| Compound | Solvent | Reported Solubility | Reference |

| 4-Fluoro-3-nitrobenzoic acid | 95% Ethanol | Soluble at 50 mg/mL | |

| 3-Nitrobenzoic acid | Methanol | High (Specific value varies with temp.) | [14] |

| 4-Nitrobenzoic acid | DMSO | 100 mg/mL | [15] |

Expert Insight: The presence of the large, hydrophobic iodine atom on the target molecule may slightly decrease its solubility compared to the non-iodinated analogs. However, given the high solubility of similar nitrobenzoic acids in polar solvents like DMSO and alcohols, it is reasonable to predict that this compound will exhibit good to excellent solubility in both DMSO and Methanol.

A Self-Validating Protocol for Experimental Solubility Determination

This protocol is designed to provide a reliable, quantitative measurement of solubility using the equilibrium shake-flask method, a gold standard in the field. The causality behind each step is explained to ensure scientific integrity.

Rationale and Workflow

The core principle is to create a saturated solution, where the maximum amount of solute has dissolved in the solvent at a specific temperature. By separating the undissolved solid and accurately measuring the concentration of the supernatant, we can determine the equilibrium solubility.

The following diagram outlines the experimental workflow.

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Step 1.1: To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Step 1.2: Accurately pipette 1.0 mL of the chosen solvent (DMSO or Methanol) into each vial.

-

Step 1.3: Securely cap the vials to prevent solvent evaporation, which would artificially inflate the calculated solubility.

-

-

Equilibration:

-

Step 2.1: Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Step 2.2: Agitate the samples for a minimum of 24 hours. Causality: This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states. For crystalline solids, 48 hours is preferable.

-

Step 2.3: After agitation, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

-

Sample Analysis:

-

Step 3.1: To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). Causality: This step is critical to avoid aspirating fine solid particles, which would lead to an overestimation of solubility.

-

Step 3.2: Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant, being careful not to disturb the solid pellet.

-

Step 3.3: Immediately dilute the aliquot with a known, large volume of solvent (e.g., dilute the 100 µL of DMSO supernatant into 900 µL of a suitable analysis solvent like acetonitrile/water). Causality: This prevents the solute from precipitating out due to temperature changes or solvent evaporation before analysis.

-

Step 3.4: Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of the compound.

-

Step 3.5: Calculate the original solubility in mg/mL or mol/L by accounting for the dilution factor.

-

Practical Insights from the Field

-

Solvent Purity: Always use high-purity, anhydrous grade solvents. DMSO is notably hygroscopic; absorbed water can significantly alter its solvation properties.[15]

-

Compound Stability: Before initiating the 24-48 hour equilibration, it is wise to assess the stability of the compound in the chosen solvent. A simple preliminary check involves preparing a solution, analyzing it by HPLC, and re-analyzing after 24 hours at room temperature to check for degradation peaks.

-

pH Considerations: The solubility of a carboxylic acid is pH-dependent. The values determined in neutral solvents like DMSO and Methanol represent the intrinsic solubility of the neutral form. In aqueous or buffered systems, deprotonation at higher pH would dramatically increase solubility.

Conclusion

Based on a first-principles analysis of its molecular structure, this compound is predicted to be highly soluble in both DMSO and Methanol. This solubility is driven by strong dipole-dipole interactions and, most significantly, the capacity for extensive hydrogen bonding. While data from structural analogs provides a useful estimate, the robust experimental protocol detailed herein offers a clear and reliable path for researchers to obtain precise quantitative solubility data, which is indispensable for the successful application of this versatile chemical building block in research and development.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Vedantu. (2024, July 1). Is methanol a polar molecule class 11 chemistry CBSE. Retrieved from [Link]

-

Geometry of Molecules. (2020, October 27). CH3OH Polar or Nonpolar: Methanol Polarity. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Amaro, M., Reina, F., Hof, M., & Sezgin, E. (n.d.). Polarity indexes of ethanol, DMSO and chloroform according to their dielectric constants and the Dimroth and Reichard polarity scale. ResearchGate. Retrieved from [Link]

-

gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

Quora. (2018, October 15). Why is methanol more polar than ethyl acetate?. Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Breslyn, W. (2018, April 7). Is CH3OH Polar or Nonpolar? (Methanol). YouTube. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, July 22). 3.9: Intramolecular forces and intermolecular forces. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, January 27). 11.2: Intermolecular Forces. Retrieved from [Link]

-

Zhang, X., & Chen, J. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (2008, February 8). Intermolecular Forces and Solutions. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

-

St. John, T. (2017, November 9). ALEKS - Identifying the Important Intermolecular Forces in Pure Compounds. YouTube. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. chem.ws [chem.ws]

- 4. gchemglobal.com [gchemglobal.com]

- 5. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]

- 6. Why is methanol a polar molecule?_Chemicalbook [chemicalbook.com]

- 7. geometryofmolecules.com [geometryofmolecules.com]

- 8. m.youtube.com [m.youtube.com]

- 9. quora.com [quora.com]

- 10. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

Chemical structure analysis of 3-iodo-4-fluoro-5-nitrobenzoic acid derivatives

An In-depth Technical Guide to the Chemical Structure Analysis of 3-Iodo-4-fluoro-5-nitrobenzoic Acid Derivatives

Introduction: The Strategic Importance of a Polysubstituted Aromatic Scaffold

In the landscape of modern drug discovery and materials science, the utility of a synthetic building block is defined by its structural and functional diversity. The 3-iodo-4-fluoro-5-nitrobenzoic acid scaffold is a prime example of a strategically designed molecule, offering multiple points for chemical modification and a unique electronic profile. The presence of an iodine atom provides a handle for cross-coupling reactions, the electron-withdrawing nitro and fluoro groups modulate the reactivity of the aromatic ring, and the carboxylic acid serves as a versatile anchor for forming amides, esters, and other derivatives. These characteristics make its derivatives valuable intermediates in the synthesis of biologically active molecules, particularly in the development of targeted therapeutics.[1]

This guide provides a comprehensive exploration of the essential analytical techniques required for the unambiguous structural characterization of 3-iodo-4-fluoro-5-nitrobenzoic acid and its derivatives. We will delve into the principles and practical applications of spectroscopic and crystallographic methods, offering field-proven insights and detailed protocols to guide researchers in their synthetic and analytical endeavors.

Core Molecular Architecture: Physicochemical Properties

Understanding the foundational properties of the parent molecule is critical before analyzing its more complex derivatives. The specific arrangement of iodo, fluoro, and nitro substituents around the benzoic acid core dictates its reactivity, solubility, and spectral characteristics.

| Property | Value | Source |

| CAS Number | 1086210-19-6 | PubChem[2] |

| Molecular Formula | C₇H₃IFNO₄ | Derived |

| Molecular Weight | 310.99 g/mol | Derived |

| Appearance | Pale yellow to off-white solid | [3] |

| Melting Point | 150-153 °C (for a related isomer) | [4] |

Note: Data for the exact 3-iodo-4-fluoro-5-nitro isomer can be sparse; properties are often inferred from closely related structures like 2-chloro-4-fluoro-5-nitrobenzoic acid.

The electronic landscape of the molecule is dominated by the strong electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups, and the somewhat weaker withdrawing (inductive) and donating (resonance) effects of the iodo (-I) and carboxylic acid (-COOH) groups. This complex interplay is directly reflected in the spectroscopic data.

Synthetic Pathways: A Brief Overview

While this guide focuses on analysis, understanding the synthetic origin of these derivatives is key to anticipating potential impurities and side products. Derivatives are typically synthesized from the parent acid, often via a two-step process involving activation of the carboxylic acid followed by nucleophilic substitution.

Caption: General synthesis workflow for amide and ester derivatives.

This common pathway underscores the first principle of structural analysis: know your reaction. The starting materials, reagents (like thionyl chloride), and potential byproducts must be considered when interpreting analytical data. A detailed methodology for a similar transformation can be found in the synthesis of 3-fluoro-5-iodobenzamide.[5]

Spectroscopic Characterization: Deciphering the Molecular Signature

Spectroscopy is the cornerstone of chemical structure analysis, providing detailed information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.

-

¹H NMR (Proton NMR): The aromatic region of the ¹H NMR spectrum is particularly informative. For a 3,4,5-trisubstituted benzoic acid, two aromatic protons remain. These protons will appear as doublets due to coupling with each other. The strong electron-withdrawing environment will shift these signals significantly downfield. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield (10-12 ppm), though it can be exchangeable with deuterated solvents like D₂O.[6][7]

-

¹³C NMR: The ¹³C NMR spectrum reveals all unique carbon environments. Key signals include the carbonyl carbon of the carboxylic acid (typically 160-180 ppm) and the aromatic carbons.[6] The carbons directly attached to the electronegative F, I, and NO₂ groups will have their chemical shifts significantly influenced. For instance, the carbon bonded to fluorine will exhibit a large one-bond coupling constant (¹J_CF).

Experimental Protocol: NMR Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of the purified derivative.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it slows the exchange of the acidic proton, allowing for its observation.

-

Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00), for accurate chemical shift referencing.[8]

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H, ¹³C, and often 2D correlation experiments (like COSY and HSQC) are performed.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns.

-

Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a mass measurement to several decimal places.

-

Isotopic Pattern: The presence of iodine (¹²⁷I) gives a monoisotopic peak.

-

Fragmentation: Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). The nitro group can lead to losses of •NO (M-30) and •NO₂ (M-46). The specific fragmentation will provide a fingerprint for the molecule's structure. For related nitrobenzoic acids, analysis is often performed using techniques like HPLC-MS with electrospray ionization or MALDI.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

-

O-H Stretch: A very broad and strong absorption from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[6]

-

C=O Stretch: A strong, sharp absorption between 1680 and 1720 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[6]

-

N-O Stretches: Two strong absorptions, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric), confirm the presence of the nitro group.

-

C-F and C-I Stretches: Absorptions for these bonds appear in the fingerprint region, typically around 1000-1250 cm⁻¹ for C-F and 500-600 cm⁻¹ for C-I.

X-ray Crystallography: The Definitive 3D Structure

While NMR provides the solution-state structure, single-crystal X-ray crystallography gives the definitive, unambiguous atomic arrangement in the solid state. This technique is invaluable for confirming connectivity and determining stereochemistry, bond lengths, bond angles, and intermolecular interactions.[10] For substituted benzoic acids, crystallography reveals how substituents alter planarity and how molecules pack in the crystal lattice, often through hydrogen-bonding dimers between carboxylic acid groups.[11][12]

Caption: Standard workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals by slow evaporation of a solvent (e.g., ethanol, ethyl acetate) from a concentrated solution of the purified compound. Vapor diffusion is another common technique.[10] The choice of solvent is critical and often determined empirically.

-

Data Collection: Mount a high-quality crystal on a goniometer head. Collect diffraction data using a modern diffractometer, typically at a low temperature (e.g., 100 K) to minimize atomic thermal vibrations.[10]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using computational methods (e.g., direct methods) to obtain an initial atomic model.[10]

-

Refinement: Refine the atomic positions and displacement parameters against the experimental data to achieve the best possible fit, resulting in a final, validated crystal structure.[10]

Integrated Analytical Strategy

No single technique tells the whole story. A robust structural characterization relies on the synergistic use of multiple analytical methods. The workflow begins with preliminary checks and culminates in definitive structural confirmation. This integrated approach ensures the highest level of scientific integrity, leaving no ambiguity about the identity and purity of the synthesized derivative.

Conclusion

The structural analysis of 3-iodo-4-fluoro-5-nitrobenzoic acid derivatives requires a multi-faceted and rigorous approach. By combining the detailed connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, the functional group confirmation from IR spectroscopy, and the definitive 3D structure from X-ray crystallography, researchers can confidently characterize these valuable chemical entities. The protocols and insights provided in this guide serve as a foundation for scientists and drug development professionals working with this versatile and important molecular scaffold.

References

-

PubChem. (n.d.). 3-Iodo-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Spino, C., et al. (2019). [BIS(TRIFLUOROACETOXY)IODO]p-NITROBENZENE AND [BIS(TRIFLUOROACETOXY)IODO]PENTAFLUOROBENZENE AS LEAD REAGENTS FOR THE DIRECT RING. HETEROCYCLES, 99(1), 483-495.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Lai, J., et al. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved from [Link]

- European Patent Office. (2008). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. EP1853548A1.

-

IndiaMART. (n.d.). 3-Fluoro-5-Iodo-4-Methylbenzoic acid at best price in Anand. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Patent 1853548. Retrieved from [Link]

- Mohd Maidin, S. R., et al. (2008). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2397.

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-iodo-5-nitrobenzoic acid. Retrieved from [Link]

- Iartsev, A. V., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1), 59-64.

-

ResearchGate. (2019). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluoro-3-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Koczon, P., Baranska, H., & Lewandowski, W. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.

-

ResearchGate. (n.d.). ¹H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic.... Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, April 27). H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems [Video]. YouTube. Retrieved from [Link]

- Schlam, R. F., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Iodo-4-nitrobenzoic acid | C7H4INO4 | CID 53420329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 4. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and handling precautions for 4-Fluoro-3-iodo-5-nitrobenzoic acid

[1]

Executive Summary & Application Context

This compound is a high-value halogenated aromatic scaffold.[1] Its structural density—containing a carboxylic acid, a nitro group, and two distinct halogens (fluorine and iodine)—makes it a critical "orthogonally reactive" building block in medicinal chemistry.

-

Synthetic Utility: It is primarily employed in the development of kinase inhibitors (e.g., MEK, EGFR) where the iodine atom serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the fluorine atom adjacent to the electron-withdrawing nitro group activates the ring for Nucleophilic Aromatic Substitution (S_NAr).[1]

-

Safety Imperative: Due to its specific substitution pattern, this compound combines the corrosivity of benzoic acids, the potential cytotoxicity of nitro-aromatics, and the light-sensitivity of aryl iodides.[1]

Chemical Hazard Architecture

To understand the risks, we must deconstruct the molecule into its functional hazard components. This section moves beyond simple GHS codes to explain the causality of the hazards.

Functional Group Hazard Analysis

| Functional Group | Associated Hazard | Mechanism of Action |

| Carboxylic Acid (-COOH) | Skin/Eye Corrosivity | Proton donation lowers pH on contact surfaces, causing protein denaturation and tissue damage.[1] |

| Aryl Iodide (-I) | Light Sensitivity / Toxicity | The C-I bond is weak (approx. 65 kcal/mol).[1] UV exposure can cleave this bond, releasing free radical iodine ( |

| Nitro Group (-NO₂) | Energetic / Metabolic Toxicity | Electron-withdrawing nature increases ring reactivity.[1] Metabolic reduction can yield nitroso/hydroxylamine intermediates, which are potential sensitizers or methemoglobinemia inducers. |

| Aryl Fluoride (-F) | Thermal Decomposition | In a fire scenario, thermal breakdown can release Hydrogen Fluoride (HF), a systemic poison that scavenges calcium ions. |

GHS Classification (Predicted)

Based on Structure-Activity Relationships (SAR) of analogs (e.g., 4-Fluoro-3-nitrobenzoic acid).[1]

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (due to acidity).

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction (potential sensitizer).

-

H335: May cause respiratory irritation.[2]

Handling & Storage Protocols

Core Directive: Treat this compound as a potent sensitizer and corrosive solid. All manipulations must occur within a controlled engineering environment.[1]

Storage Requirements

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon or Nitrogen) backfill recommended to prevent oxidative degradation.

-

Light: Amber vials or aluminum foil wrapping is mandatory to prevent photo-deiodination.[1]

-

Segregation: Store away from strong bases (exothermic neutralization) and reducing agents (reaction with nitro group).

Operational Workflow (SOP)

The following diagram outlines the mandatory workflow to ensure operator safety and compound integrity.

Figure 1: Operational workflow for handling halogenated nitrobenzoic acids.[1] Note the specific neutralization step with Sodium Bicarbonate (NaHCO₃).

Emergency Response Architecture

In the event of exposure or release, the response must be immediate and follow a logic-gated decision tree.[1]

Fire Fighting Measures

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Do not use high-volume water jets (may spread the acidic material).[1]

-

Specific Hazard: Combustion will generate toxic purple vapors (Iodine) and acidic mists (HF/NOx) .

-

PPE: Full-face Self-Contained Breathing Apparatus (SCBA) is non-negotiable.[1]

Exposure Response Matrix

Figure 2: Emergency response decision tree. Immediate mechanical removal of the solid before wetting is crucial for skin contact to minimize acid activation.

Disposal & Environmental Stewardship[1]

This compound is classified as a Halogenated Organic Acid .[1] It must never be disposed of down the drain.

-

Segregation: Collect in a dedicated "Halogenated Solid Waste" container.

-

Labeling: Clearly mark as "Acidic," "Toxic," and "Contains Iodine/Fluorine."

-

Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing.[1]

-

Why? Incineration ensures the destruction of the nitro-aromatic core.[1] Scrubbers are required to capture the resulting Hydrogen Fluoride (HF) and Iodine (I₂) gases.

-

References

-

Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue: this compound (CAS 1531675-35-0).[1][3] Retrieved from

-

Thermo Fisher Scientific . (2024). Safety Data Sheet: 4-Fluoro-3-nitrobenzoic acid (Analogous Hazard Data). Retrieved from

-

National Center for Biotechnology Information . (2024). PubChem Compound Summary for 4-Fluoro-3-nitrobenzoic acid. Retrieved from

-

Occupational Safety and Health Administration (OSHA) . Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from

pKa values and acidity constants of 4-Fluoro-3-iodo-5-nitrobenzoic acid

An In-Depth Technical Guide to the Acidity and pKa Determination of 4-Fluoro-3-iodo-5-nitrobenzoic acid

The acidity of a benzoic acid derivative is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the stability of the carboxylate anion (conjugate base) formed upon deprotonation. Electron-withdrawing groups (EWGs) enhance acidity by delocalizing the negative charge, thereby stabilizing the conjugate base and lowering the pKa. Conversely, electron-donating groups (EDGs) destabilize the carboxylate anion, leading to decreased acidity and a higher pKa.

In the case of this compound, all three substituents—fluoro, iodo, and nitro—are electron-withdrawing.

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, operating through both a strong negative inductive effect (-I) and a significant negative resonance effect (-M). Its presence is expected to substantially increase the acidity of the benzoic acid.

-

Fluoro Group (-F): Fluorine is the most electronegative element and thus exerts a strong -I effect. However, it also possesses a positive resonance effect (+M) due to its lone pairs of electrons. For halogens, the inductive effect generally outweighs the resonance effect.

-

Iodo Group (-I): Iodine is less electronegative than fluorine but is more polarizable. It also exhibits a -I effect and a weak +M effect.

The combined presence of these three electron-withdrawing groups, particularly the potent nitro group, is anticipated to render this compound a significantly stronger acid than benzoic acid (pKa ≈ 4.2)[1]. The ortho-effect, which often increases the acidity of ortho-substituted benzoic acids regardless of the substituent's electronic nature, may also play a role due to the presence of the iodo and nitro groups adjacent to the carboxylic acid[2].

Table 1: Predicted vs. Actual pKa Values of Related Benzoic Acids

| Compound | Substituents | Predicted Effect on Acidity |

| Benzoic Acid | None | Baseline |

| 4-Nitrobenzoic Acid | 4-NO₂ | Increased |

| 4-Fluorobenzoic Acid | 4-F | Increased |

| This compound | 4-F, 3-I, 5-NO₂ | Significantly Increased |

Experimental Determination of pKa

Precise pKa values are critical for understanding a molecule's behavior in various chemical and biological systems. The following are robust experimental protocols for the determination of the pKa of this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination[3][4]. It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the weak acid) and monitoring the resulting pH changes.

Protocol for Potentiometric Titration:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, typically 0.1 M NaOH.

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent. Due to the anticipated low aqueous solubility, a co-solvent system (e.g., water-ethanol mixture) may be necessary.

-

Prepare a blank solution containing only the solvent system.

-

-

Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.

-

Titration Procedure:

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized NaOH solution in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point.

-

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization[5][6]. This method is advantageous when only small amounts of the compound are available or when the compound has low solubility.

Protocol for UV-Vis Spectrophotometry:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa of this compound.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Measurement of Spectra:

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the analyte but different pH values.

-

Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify wavelengths where the acidic and basic forms of the molecule have significantly different molar absorptivities.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

-

Alternatively, the data can be analyzed using the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the concentrations of the deprotonated and protonated forms.

-

Diagram of UV-Vis Spectrophotometry Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Applications in Drug Development and Chemical Research

The pKa value of this compound is a critical parameter that influences its:

-

Solubility: The ionization state of a molecule significantly affects its solubility in aqueous and organic media.

-

Lipophilicity: The pKa, in conjunction with the logP, determines the distribution of the compound between aqueous and lipid phases in biological systems, which is crucial for drug absorption and distribution.

-

Reactivity: The acidity of the carboxylic acid group will dictate its reactivity in various chemical transformations, such as esterification and amidation reactions.

-

Pharmacokinetics and Pharmacodynamics: For drug candidates, the pKa influences absorption, distribution, metabolism, and excretion (ADME) properties, as well as the interaction with biological targets.

Conclusion

While a definitive experimental pKa value for this compound is not currently published, a strong theoretical basis predicts it to be a significantly acidic compound. The detailed experimental protocols provided herein for potentiometric titration and UV-Vis spectrophotometry offer robust and reliable means for its empirical determination. The accurate measurement of this fundamental physicochemical property is essential for advancing the research and development of novel pharmaceuticals and functional materials incorporating this molecule.

References

- How to measure pKa by UV-vis spectrophotometry: A Chemagin

- Streamline pKa Value Determination Using Automated UV/Vis-Titr

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.

- Protocol for Determining pKa Using Potentiometric Titration - Cre

- pKa of a dye: UV-VIS Spectroscopy.

- Substituent Effects on Acidity - Chemistry LibreTexts.

- Development of Methods for the Determin

- Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? - Quora.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 6. ishigirl.tripod.com [ishigirl.tripod.com]

A Comprehensive Technical Guide to the Synthesis and Application of Polysubstituted Benzoic Acid Intermediates

Introduction

Polysubstituted benzoic acids are a critical class of molecules that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Their versatile structure, characterized by a carboxylic acid group attached to a multiply-substituted benzene ring, allows for a diverse range of chemical transformations, making them invaluable building blocks in modern organic synthesis. The precise arrangement of substituents on the aromatic ring is crucial for dictating the molecule's biological activity and physical properties.[1] This guide provides an in-depth exploration of the core synthetic strategies for accessing these vital intermediates, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and showcase the practical applications of these versatile compounds.

The Strategic Importance of Polysubstituted Benzoic Acids in Drug Discovery

The benzoic acid motif is a prevalent scaffold in a multitude of marketed drugs due to its ability to engage in crucial interactions with biological targets.[2][3] The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as a key anchoring point to protein active sites. The substituents on the aromatic ring provide a means to fine-tune the molecule's steric and electronic properties, thereby influencing its potency, selectivity, and pharmacokinetic profile.[1] For instance, para-aminobenzoic acid (PABA) and its derivatives are widely recognized for their therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties.[4] The ability to strategically introduce various functional groups onto the benzoic acid core is therefore a paramount objective in medicinal chemistry.

Core Synthetic Methodologies: A Mechanistic and Practical Overview

The synthesis of polysubstituted benzoic acids has evolved from classical oxidation methods to more sophisticated and regioselective strategies.[1] This section will provide a detailed examination of the most powerful and widely adopted synthetic approaches.

Directed Ortho-Metalation (DoM): A Powerful Tool for Regiocontrolled Functionalization

Directed Ortho-Metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings, particularly for the synthesis of ortho-substituted benzoic acids.[5] This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, forming an aryllithium intermediate that can then be quenched with a variety of electrophiles.[5] The carboxylic acid group itself, or a derivative such as an amide, can serve as a potent DMG.[6][7][8]

Causality Behind Experimental Choices in DoM

The choice of base, solvent, and temperature is critical for achieving high regioselectivity and yield in DoM reactions.[9] Strong, sterically hindered bases like lithium diisopropylamide (LDA) or s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) are commonly employed to facilitate the deprotonation while minimizing nucleophilic addition to the carbonyl group.[6][7] The use of low temperatures, typically -78 °C, is essential to maintain the stability of the aryllithium intermediate and prevent side reactions.[7] Interestingly, a reversal of regioselectivity can sometimes be achieved by altering the base system; for example, treating 2-methoxybenzoic acid with s-BuLi/TMEDA results in deprotonation ortho to the carboxylate, while using n-BuLi/t-BuOK leads to deprotonation ortho to the methoxy group.[6][7]

Figure 1: Generalized workflow for Directed Ortho-Metalation (DoM).

Experimental Protocol: Ortho-Lithiation of Unprotected Benzoic Acid[8]

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Addition of Base: Cool the solution to -78 °C using a dry ice/acetone bath. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 equivalents) followed by the dropwise addition of s-butyllithium (s-BuLi) (2.2 equivalents) while maintaining the temperature at -78 °C.

-

Metalation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete ortho-lithiation.

-

Electrophilic Quench: Add the desired electrophile (e.g., methyl iodide, dimethyl disulfide) (1.5 equivalents) dropwise to the solution at -78 °C.

-

Warming and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Transition-Metal-Catalyzed C-H Functionalization: Expanding the Scope of Aryl Substitution

Transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of polysubstituted benzoic acids.[10] This methodology allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity.[2][11][12] Palladium, rhodium, and iridium catalysts are frequently employed for these transformations.[11][13]

Mechanistic Insights into C-H Functionalization

The mechanism of transition-metal-catalyzed C-H functionalization typically involves a series of steps including C-H activation, migratory insertion, and reductive elimination. The regioselectivity is often controlled by the use of a directing group, which can be the carboxylic acid itself or a tethered auxiliary. While ortho-C-H functionalization is well-established, recent advances have enabled the more challenging meta-C-H functionalization of benzoic acid derivatives through the use of specifically designed templates.[2][12]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Sci-Hub. Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives / Nature Communications, 2016 [sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermodynamic Stability of 4-Fluoro-3-iodo-5-nitrobenzoic Acid

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Development

In the landscape of modern drug discovery and development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates not only the compound's shelf-life and storage requirements but also profoundly influences its safety profile, manufacturing processes, and ultimately, its efficacy and reliability as a therapeutic agent. This guide provides a comprehensive technical overview of the thermodynamic stability of 4-Fluoro-3-iodo-5-nitrobenzoic acid, a highly functionalized benzoic acid derivative with potential applications in medicinal chemistry.

While direct experimental data for this specific molecule is not extensively published, this document will leverage established principles of physical organic chemistry and data from analogous structures to provide a robust predictive assessment. Furthermore, it will detail the rigorous experimental and computational methodologies required to definitively characterize its stability profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this critical molecular property.

Theoretical Assessment of Stability: A Molecule Shaped by a Trio of Substituents

The thermodynamic stability of this compound is a complex interplay of the electronic and steric effects of its substituents on the aromatic ring. By dissecting the influence of each functional group—fluoro, iodo, nitro, and carboxylic acid—we can construct a predictive framework for its behavior.

The benzene ring itself is a bastion of stability, and its substitution with both electron-withdrawing and electron-donating groups can either fortify or diminish this inherent robustness. In the case of this compound, the aromatic ring is adorned with three powerful electron-withdrawing groups: a nitro group (-NO2), a fluoro group (-F), and an iodo group (-I), in addition to the carboxylic acid moiety (-COOH).

The nitro group is a potent electron-withdrawing group through both inductive and resonance effects, which significantly impacts the electronic landscape of the benzene ring. This electron-withdrawing nature generally enhances the acidity of the benzoic acid.[1][2][3][4] The presence of multiple nitro groups on an aromatic ring is known to render the compound energetic and potentially explosive, as the nitro group is a common feature in many explosive materials.[5][6]

Halogens, such as fluorine and iodine, also exert an electron-withdrawing inductive effect. Fluorine is the most electronegative element and thus has a strong inductive pull on electron density. Iodine, while less electronegative, is polarizable and can also influence the electronic environment. The presence of these halogens, particularly in conjunction with a nitro group, is expected to contribute to the overall electron-deficient nature of the aromatic ring.

The cumulative effect of these electron-withdrawing substituents is a significant polarization of the molecule. While this can enhance certain desirable properties, such as acidity, it can also introduce potential instabilities. The C-NO2 bond is often the weakest link in nitroaromatic compounds and is typically the first to cleave upon thermal decomposition.[7] The presence of halogens can also introduce additional decomposition pathways.

Table 1: Predicted Influence of Substituents on the Thermodynamic Stability of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Stability |

| Nitro (-NO2) | 5 | Strong electron-withdrawing (resonance and inductive) | Likely to be the primary site of initial thermal decomposition. Can significantly lower the decomposition temperature. |

| Fluoro (-F) | 4 | Strong electron-withdrawing (inductive) | Contributes to the overall electron deficiency of the ring, potentially influencing decomposition pathways. |

| Iodo (-I) | 3 | Weak electron-withdrawing (inductive), polarizable | The C-I bond is weaker than C-F and C-C bonds, presenting another potential site for bond cleavage. |

| Carboxylic Acid (-COOH) | 1 | Electron-withdrawing | Decarboxylation is a common thermal decomposition pathway for benzoic acids at elevated temperatures.[8][9] |

Experimental Determination of Thermodynamic Stability: A Methodological Deep Dive

A definitive understanding of the thermodynamic stability of this compound necessitates rigorous experimental evaluation. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the thermal events a compound undergoes as it is heated.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is instrumental in identifying melting points, phase transitions, and exothermic or endothermic decomposition events. For a compound like this compound, DSC is critical for assessing its thermal hazards.[10][12][13]

-